molecular formula C9H9ClO B077729 p-Chlorophenyl allyl ether CAS No. 13997-70-1

p-Chlorophenyl allyl ether

Cat. No. B077729
CAS RN: 13997-70-1
M. Wt: 168.62 g/mol
InChI Key: KWXDOKLIYYAHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of p-chlorophenyl allyl ether typically involves etherification processes, where allyl phenyl ether is a common intermediate. A foundational approach includes the Williamson ether synthesis, combined with subsequent reactions like the Claisen rearrangement to produce derivatives of allyl phenyl ether. These methods highlight the importance of understanding the pKa differences between aliphatic and aromatic alcohols and the role of acid–base extraction in purification processes (Sanford, McPherson, & Lis, 2009).

Molecular Structure Analysis

Investigations into the molecular structure of p-chlorophenyl allyl ether and its derivatives have utilized various spectroscopic techniques. The analysis of 1H NMR spectra, for instance, is crucial for understanding complex splitting patterns and for extracting coupling constants, which aid in the determination of the molecular structure of allyl phenyl ethers. This structural analysis is pivotal for the synthesis and application of these compounds in further chemical reactions (Sanford, McPherson, & Lis, 2009).

Chemical Reactions and Properties

The reactivity of p-chlorophenyl allyl ether in various chemical environments underscores its potential in synthetic chemistry. For example, palladium-catalyzed haloallylation reactions enable the regio- and stereoselective formation of α-chloroenol ethers from aromatic ynol ethers and allyl chlorides. This demonstrates the compound's versatility and utility in creating complex molecular architectures (Cai, Yuan, Zhu, & Zhu, 2011).

Physical Properties Analysis

The physical properties of p-chlorophenyl allyl ether, such as melting points, boiling points, and solubility, are crucial for its application in various chemical processes. The detailed study and characterization of polybrominated diphenyl ethers, for instance, provide valuable insights into the physicochemical parameters that influence the behavior of such compounds in different environments (Marsh et al., 1999).

Chemical Properties Analysis

The chemical properties of p-chlorophenyl allyl ether, including its reactivity patterns and stability under different conditions, are integral to its utility in organic synthesis. Studies on the haloallylation of aromatic ynol ethers with allyl chlorides highlight the compound's reactivity and its potential in synthesizing multifaceted chemical structures (Cai, Yuan, Zhu, & Zhu, 2011).

Scientific Research Applications

1. Synthesis of Unsymmetrical Alkyl Acetals

  • Application Summary: p-Chlorophenyl allyl ether is used in the synthesis of unsymmetrical alkyl acetals via the addition of primary alcohols to allyl ethers. This process is mediated by ruthenium complexes .
  • Methods of Application: The catalytic systems for these reactions were generated from RuCl2(PPh3)3 and [RuCl2(1,5-COD)]x and phosphines [PPh3 or P(p-chlorophenyl)3] or SbPh3 .
  • Results or Outcomes: The addition proceeds through allyl complexes, not via isomerization of allyl ethers––subsequent addition of ROH to vinyl ethers .

2. Agrochemical Applications

  • Application Summary: Diphenyl ether and its halo derivatives, which can include p-Chlorophenyl allyl ether, have agrochemical applications such as herbicides and fungicides .

3. Claisen Rearrangement

  • Application Summary: The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers. This reaction is specific to ally aryl ethers and allyl vinyl ethers .
  • Methods of Application: Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol .
  • Results or Outcomes: The Claisen rearrangement occurs in a six-membered, cyclic transition state involving the concerted movement of six bonding electrons .

4. Synthesis of Mixed Alkyl–Alkyl Acetals

  • Application Summary: p-Chlorophenyl allyl ether is used in the Ru-catalyzed synthesis of mixed alkyl–alkyl acetals via addition of primary alcohols to allyl ethers .
  • Methods of Application: The catalytic systems for these reactions were generated from RuCl2(PPh3)3 and [RuCl2(1,5-COD)]x and phosphines [PPh3 or P(p-chlorophenyl)3] or SbPh3 .
  • Results or Outcomes: The addition proceeds through allyl complexes, not via isomerization of allyl ethers––subsequent addition of ROH to vinyl ethers .

5. Dielectric Behaviour Study

  • Application Summary: p-Chlorophenyl allyl ether has been used in the study of dielectric behaviour at different frequencies and temperatures .
  • Methods of Application: The dielectric behaviour of p-chlorophenyl allyl ether was studied at five frequencies in mm and cm regions at 30°, 50° and 70°C .

6. Painful Muscular Conditions Treatment

  • Application Summary: Chlorphenesin, a phenol ether which can include p-Chlorophenyl allyl ether, is used to treat painful muscular conditions .

Future Directions

Future research directions could involve the exploration of novel catalytic methods for transformations involving p-Chlorophenyl allyl ether . Additionally, the dielectric behavior of p-Chlorophenyl allyl ether and similar compounds could be investigated for potential applications .

properties

IUPAC Name

1-chloro-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDOKLIYYAHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292953
Record name p-Chlorophenyl allyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chlorophenyl allyl ether

CAS RN

13997-70-1
Record name 1-Chloro-4-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13997-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorophenyl allyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorophenyl allyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Chlorophenyl allyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chlorophenol (30 g, 233 mmol) in acetonitrile (100 ml) was added potassium carbonate (48.1 g, 349 mmol, 1.5 eq) and allyl bromide (36.28 g, 299.9 mmol, 1.3 eq) dropwise with stirring for 5 hours at 50° C. in an oil bath. The solids were filtered out and the liquid was concentrated under vacuum to afford 1-chloro-4-(prop-2-en-1-yloxy)benzene as yellow oil (34 g, 86%); 1H NMR (300 MHz, CDCl3): δ 7.20-7.25 (m, 2H), 6.81-6.86 (m, 2H), 5.96-6.09 (m, 1H), 5.27-5.44 (m, 2H), 4.49-4.51 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
48.1 g
Type
reactant
Reaction Step One
Quantity
36.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-chlorophenol (1.28 g, 10 mmoles), allyl methyl carbonate (1.40 g, 12 mmoles), palladium acetate (11 mg, 0.05 mmole) and triphenyl phosphine (40 mg, 0.15 mmole) is heated at 70° C. for 2.5 hours. After removal of volatiles, the residue is subjected to bulb-to-bulb distillation (110° C., 4 mm Hg) to give 1.64 g, 97 percent of allyl 4-chlorophenyl ether.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Chlorophenyl allyl ether
Reactant of Route 2
Reactant of Route 2
p-Chlorophenyl allyl ether
Reactant of Route 3
Reactant of Route 3
p-Chlorophenyl allyl ether
Reactant of Route 4
Reactant of Route 4
p-Chlorophenyl allyl ether
Reactant of Route 5
Reactant of Route 5
p-Chlorophenyl allyl ether
Reactant of Route 6
Reactant of Route 6
p-Chlorophenyl allyl ether

Citations

For This Compound
6
Citations
M Jeyaraj, J Sobhanadri - 1979 International Conference on …, 1979 - ieeexplore.ieee.org
… The present paper reports the work aimed at studying the dielectric behaviour of three allyl ethers viz., p-phenyl allyl ether, p-cresyl allyl ether and p-chlorophenyl allyl ether at five …
Number of citations: 0 ieeexplore.ieee.org
M Jevaraj, J Sobhanadri - Journal of Physics D: Applied Physics, 1980 - iopscience.iop.org
The dielectric relaxation processes of allyl bromide (CH 2 CHCH 2 Br) and three allyl ethers in dilute solutions of benzene are studied for three microwave frequencies at 30 degrees, 45 …
Number of citations: 2 iopscience.iop.org
NR RAULINS, LA SIBERT - The Journal of Organic Chemistry, 1961 - ACS Publications
The reductive ozonolysis of a series of para-substituted aryl allyl ethers has been found to proceed essentially normally to give more than 75% yield of the corresponding 2-phenox. …
Number of citations: 5 pubs.acs.org
V Hessel, E Shahbazali, T Noël… - ChemBioEng …, 2014 - Wiley Online Library
In Part 2, the factors impacting the Claisen rearrangement both in batch and flow processing are analyzed, including the choice of substituent, catalyst, temperature, pressure, …
Number of citations: 9 onlinelibrary.wiley.com
L Kong, Q Lin, X Lv, Y Yang, Y Jia, Y Zhou - Green Chemistry, 2009 - pubs.rsc.org
… We used p-chlorophenyl allyl ether (substrate 1) as our model substrate for the optimization of Claisen rearrangement in the microreactor MR-1 (Fig. 1). The effect of temperature and …
Number of citations: 40 pubs.rsc.org
M Jeyaraj, J Sobhanadri - Canadian Journal of Physics, 1981 - cdnsciencepub.com
… The free energies and enthalpies show an increase from allyl bromide to p-chlorophenyl allyl ether. The trend is similar to that observed for their respective relaxation times. This may be …
Number of citations: 3 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.